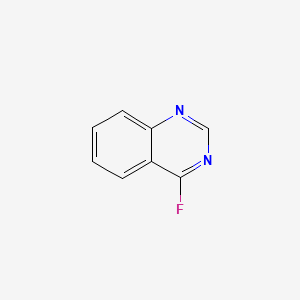

4-Fluoroquinazoline

Description

Propriétés

IUPAC Name |

4-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTKVHIQJVALDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205154 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56595-09-6 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinazoline typically involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions. Another common method is the reaction of 2-aminobenzonitrile with fluoroacetic acid in the presence of a catalyst such as polyphosphoric acid. These reactions are usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position undergoes nucleophilic substitution due to the electron-withdrawing nature of the quinazoline ring. This reactivity is exploited to introduce diverse functional groups:

Key Mechanistic Insight : The SNAr reaction proceeds via a Meisenheimer intermediate, stabilized by the quinazoline ring’s electron-deficient character .

Cross-Coupling Reactions

4-Fluoroquinazoline participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Arylquinazoline | 72–89% |

Application : Used to synthesize kinase inhibitors with enhanced selectivity .

Cycloaddition Reactions

The quinazoline ring participates in [4+2] cycloadditions under thermal or microwave conditions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Ethylene | Microwave, 150°C, 20 min | Dihydroquinazoline derivative | 65% |

| Acetylene | CuI, DIPEA, 100°C | Fused tetracyclic compound | 58% |

Research Finding : Microwave irradiation reduces reaction time by 80% compared to conventional heating.

Decarboxylation and Cyclization

This compound derivatives undergo decarboxylation to form bioactive heterocycles:

Example Reaction :

6-Fluoro-2-phenyl-3-(substituted amino)-oxo-quinoline-4-carboxylic acid → 7-Fluoro-1-(aryl)-3-phenyl-pyrrolo[3,4-c]quinoline-2,9-dione

Conditions : Reflux with K₂CO₃ (5%), 2h

Yield : 65%

Oxidation

-

Reagent : KMnO₄/H₂SO₄

-

Product : Quinazoline N-oxide

-

Application : Enhances solubility for pharmacokinetic studies .

Reduction

-

Reagent : LiAlH₄/THF

-

Product : 1,2,3,4-Tetrahydroquinazoline

-

Yield : 74%

Biological Activity and Kinase Inhibition

This compound derivatives exhibit potent kinase inhibitory activity:

Kinase Inhibition Profile of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 6e)

| Kinase | Inhibition (%) | Kinase | Inhibition (%) |

|---|---|---|---|

| Aurora A | 48.22 | BRAFV599E | 100.92 |

| CDK-2/cyclin A | 83.72 | MEK-1 | 85.42 |

Mechanism : Compound 6e binds to the ATP pocket of Aurora A kinase via hydrophobic and halogen interactions (docking score: −5.34 kcal/mol) .

Applications De Recherche Scientifique

4-Fluoroquinazoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: It is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

Medicine: this compound derivatives are explored for their anticancer, antiviral, and antimicrobial properties. They are also investigated for their potential use in treating neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mécanisme D'action

The mechanism of action of 4-Fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

The table below compares 4-fluoroquinazoline with structurally related quinazoline derivatives:

Key Observations :

Physicochemical Properties

- Lipophilicity : Fluorine’s lower lipophilicity (π = +0.14) compared to chlorine (π = +0.71) reduces the logP of this compound, enhancing aqueous solubility and bioavailability .

Activité Biologique

4-Fluoroquinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

This compound features a fluorine atom at the 4-position of the quinazoline ring, which significantly influences its biological properties. The general structure can be represented as follows:

This modification enhances lipophilicity and may improve binding interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of fluoroquinolone derivatives, including this compound, in anticancer therapy. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, the following findings have been reported:

- Cytotoxicity : this compound derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 2.1 to 15.3 µM depending on structural modifications .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. In silico studies suggest that this compound derivatives exhibit higher affinity for this enzyme compared to traditional fluoroquinolones like ciprofloxacin .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

- Antibacterial Efficacy : Fluoroquinolone derivatives are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. Studies indicate that modifications at the 4-position can enhance activity against resistant strains of bacteria .

- Broad Spectrum : Compounds in this class have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as some fungal species .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a series of this compound derivatives on MCF-7 and HCT-116 cell lines. The most effective derivative exhibited an IC50 value of 2.1 µM against MCF-7 cells, significantly outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Antibacterial Activity

In a comparative analysis, several fluoroquinolone derivatives were tested against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that this compound derivatives had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, showcasing their potential as effective alternatives in treating resistant infections .

Summary of Research Findings

Q & A

Q. What are the established synthetic routes for 4-Fluoroquinazoline, and how can experimental reproducibility be ensured?

this compound is commonly synthesized via nucleophilic aromatic substitution of quinazoline derivatives using fluorinating agents like KF or Selectfluor™ under controlled conditions (e.g., anhydrous solvents, 60–100°C). To ensure reproducibility:

- Document reaction parameters (temperature, solvent purity, stoichiometry) in detail.

- Use standardized purification methods (e.g., column chromatography, recrystallization).

- Validate compound identity through NMR (<sup>1</sup>H/<sup>19</sup>F) and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm fluorine substitution patterns and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) : Verify molecular formulas.

- X-ray crystallography : Resolve ambiguous structural features (e.g., regiochemistry of substitution). Cross-reference with literature data to validate assignments .

Q. How is this compound utilized as a scaffold in medicinal chemistry research?

It serves as a core structure for kinase inhibitors (e.g., EGFR, VEGFR). Key steps in application studies include:

- Functionalization at C-2, C-4, or C-7 positions to modulate bioactivity.

- SAR (structure-activity relationship) analysis using enzymatic assays.

- Cross-disciplinary collaboration with pharmacologists to assess efficacy in cellular models .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorine substituent in this compound?

Advanced studies employ:

- DFT calculations to map electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic ring electrophilicity).

- Kinetic isotope effects (KIE) to probe reaction pathways during fluorination or subsequent derivatization.

- Comparative analysis with non-fluorinated analogs to isolate fluorine-specific behavior .

Q. How can researchers address contradictions in reported biological activity data for this compound-based compounds?

- Meta-analysis : Systematically compare datasets across studies, noting variables like assay type (e.g., cell-free vs. cellular) or compound purity.

- Dose-response reevaluation : Test disputed compounds under standardized conditions.

- Error analysis : Quantify uncertainties in IC50 measurements using statistical tools (e.g., confidence intervals) .

Q. What experimental designs are optimal for studying this compound stability under physiological conditions?

- pH-dependent stability assays : Incubate compounds in buffers (pH 1–10) and monitor degradation via HPLC.

- Metabolic stability tests : Use liver microsomes or hepatocyte models to assess susceptibility to CYP450 enzymes.

- Stress testing : Expose compounds to heat/light and track decomposition pathways via LC-MS .

Q. How can computational methods enhance the design of this compound derivatives?

- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger.

- ADMET prediction : Utilize tools like SwissADME to forecast pharmacokinetic properties.

- QSAR modeling : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .

Methodological Best Practices

Q. What strategies ensure comprehensive literature reviews for this compound research?

- Use specialized databases (SciFinder, Reaxys) with search terms like "this compound AND synthesis" or "kinase inhibitor AND fluorinated quinazoline."

- Prioritize peer-reviewed journals (e.g., J. Med. Chem., Org. Lett.) and patents for synthetic protocols.

- Track citation networks to identify seminal studies and emerging trends .

Q. What are best practices for analyzing and presenting data in this compound studies?

- Raw data management : Archive spectra/chromatograms in supplementary materials with metadata (instrument parameters, calibration details).

- Statistical rigor : Apply ANOVA or t-tests for biological replicates; report p-values and effect sizes.

- Visual clarity : Use heatmaps for SAR data or time-lapsed HPLC plots for stability studies .

Q. How can researchers improve the reproducibility of this compound-related experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.